molecular formula C20H20N8O B2641396 N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(1H-pyrazol-1-yl)benzamide CAS No. 2309586-32-9

N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(1H-pyrazol-1-yl)benzamide

Número de catálogo: B2641396
Número CAS: 2309586-32-9
Peso molecular: 388.435
Clave InChI: QPHPCFZZVGVKHO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(1H-pyrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C20H20N8O and its molecular weight is 388.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(1H-pyrazol-1-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C15H15N5O
  • Molecular Weight : 281.319 g/mol
  • PubChem CID : 2737312

Synthesis

The synthesis of this compound typically involves multi-step organic reactions where key intermediates are formed through nucleophilic substitutions and cyclization processes. The synthetic pathway often includes the formation of the triazolo and pyrazole moieties, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives similar to this compound. For instance:

  • Inhibition of Mycobacterium tuberculosis : Compounds with structural similarities have shown significant anti-tubercular activity. In a study, certain derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, indicating promising efficacy in targeting this pathogen .

Anticancer Activity

The compound's structural components suggest potential activity against various cancer cell lines:

  • Dual c-Met/VEGFR Inhibition : Research has explored the development of compounds that inhibit c-Met and VEGFR pathways, critical in cancer proliferation and angiogenesis. The incorporation of triazolo and pyrazole groups has been linked to enhanced anticancer properties .

The biological activity of this compound is attributed to its ability to modulate key enzymatic pathways:

  • Kinase Inhibition : The compound may act as a kinase inhibitor by binding to the ATP-binding site of various kinases involved in cancer progression.
  • Antimicrobial Mechanisms : Its triazole and pyrazole moieties may disrupt cellular functions in pathogens by interfering with nucleic acid synthesis or protein function.

Case Study 1: Antitubercular Activity

A series of synthesized compounds were evaluated for their anti-tubercular properties. Among them, derivatives similar to this compound demonstrated significant inhibitory effects on Mycobacterium tuberculosis, with detailed docking studies revealing favorable binding interactions with target enzymes involved in bacterial metabolism .

Case Study 2: Anticancer Efficacy

In another study focusing on dual inhibitors targeting c-Met and VEGFR pathways, compounds derived from similar scaffolds showed promising results in inhibiting tumor growth in vitro and in vivo models. The compounds were assessed for their cytotoxicity against various cancer cell lines and demonstrated selectivity towards cancerous cells over normal cells .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(1H-pyrazol-1-yl)benzamide has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of triazolo-pyridazines exhibit significant antitumor properties against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The mechanism of action is thought to involve the inhibition of key signaling pathways associated with tumor growth and survival .

Key Findings:

  • Antitumor Activity: In vitro assays indicate IC50 values ranging from 0.15 μM to 2.85 μM against selected cancer cell lines.
  • Targeting c-Met Kinase: Inhibition of c-Met kinase activity has been observed with IC50 values around 0.09 μM, leading to reduced tumor growth and increased apoptosis in cancer cells.

Pharmacology

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it targets enzymes such as carbonic anhydrase and cholinesterase. The inhibition of these enzymes can lead to therapeutic effects in conditions like glaucoma and Alzheimer's disease .

Biological Activity:

  • Enzyme Inhibition: Investigated for its role in inhibiting carbonic anhydrase and cholinesterase.

Material Science

In addition to its biological applications, this compound is being explored for its potential use in developing new materials with specific electronic or optical properties. Its unique heterocyclic structure may impart distinct characteristics that are beneficial for material applications .

Case Studies

Several studies have documented the efficacy of this compound:

  • Anticancer Efficacy: A study found that derivatives with similar structures inhibited the proliferation of cancer cells significantly more than standard treatments.
  • Enzyme Inhibition Studies: Research demonstrated that the compound effectively inhibits target enzymes in vitro, suggesting potential therapeutic applications in neurological disorders.

Propiedades

IUPAC Name

N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-3-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N8O/c1-14-22-23-18-7-8-19(24-28(14)18)26-12-17(13-26)25(2)20(29)15-5-3-6-16(11-15)27-10-4-9-21-27/h3-11,17H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHPCFZZVGVKHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4=CC(=CC=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.